Estradiol valerate

Overview

Description

Estradiol valerate is a synthetic ester of estradiol, a naturally occurring hormone in the human body. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. This compound is also used in the treatment of prostate cancer .

Mechanism of Action

Target of Action

Estradiol Valerate (E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, modulating their activity .

Biochemical Pathways

This compound, upon absorption and cleavage, releases estradiol which interacts with estrogen receptors. This interaction can modulate several biochemical pathways. For instance, it has been found to affect the Bax/Bcl-2/p53 and Caspase-3 pathways, which are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

This compound is absorbed through the intestinal mucosa after oral administration . It undergoes cleavage into estradiol and valeric acid during absorption or first-pass metabolism . Only about 3% of the oral dose is directly bioavailable as estradiol . The elimination half-life of this compound after intramuscular injection is about 3.5 (1.2–7.2) days .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to estradiol and subsequent interaction with estrogen receptors. This interaction leads to various physiological responses, including the treatment of some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzymes in the liver, blood, and tissues that cleave the esters is crucial for the drug’s activation . Moreover, the drug’s absorption and bioavailability can be affected by factors such as the pH of the gastrointestinal tract and the presence of food .

Biochemical Analysis

Biochemical Properties

Estradiol valerate is rapidly hydrolyzed into estradiol in the intestines . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Cellular Effects

This compound, through its conversion to estradiol, has profound effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a neutral effect on inflammation and lipids .

Molecular Mechanism

This compound is converted to estradiol (aka oestrogen) by the liver . It works with the progestogen in the combined pill to stop ovulation (the release of an egg from the ovaries), stopping fertilisation of an egg by sperm and preventing pregnancy .

Temporal Effects in Laboratory Settings

The extended stability of this compound Injection, USP after vial puncture has not been studied .

Dosage Effects in Animal Models

In animal models, the doses from 0.18 mg to 1.7 mg result in serum levels of 700 to 900 pg/ml in mice . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite . Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption .

Transport and Distribution

Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs . Estrogens circulate in the blood largely bound to sex hormone binding globulin (SHBG) and albumin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol valerate is synthesized by esterifying estradiol with valeric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include heating the mixture of estradiol and valeric acid in the presence of the catalyst until the esterification is complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where estradiol and valeric acid are mixed with an acid catalyst. The mixture is heated to the required temperature, and the reaction is monitored until completion. The product is then purified through various techniques such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Estradiol valerate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce estradiol and valeric acid. This reaction typically occurs in the presence of water and an acid or base catalyst.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms of the compound.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Estradiol and valeric acid.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Scientific Research Applications

Estradiol valerate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Used in hormone therapy for menopausal symptoms, low estrogen levels, and hormone therapy for transgender individuals. .

Industry: Used in the production of hormone replacement therapies and contraceptives.

Comparison with Similar Compounds

Estradiol valerate is similar to other estradiol esters such as estradiol acetate, estradiol benzoate, estradiol cypionate, and estradiol dienanthate. These compounds are also used in hormone therapy and have similar mechanisms of action. this compound is unique in its specific esterification with valeric acid, which affects its pharmacokinetics and duration of action .

List of Similar Compounds

- Estradiol acetate

- Estradiol benzoate

- Estradiol cypionate

- Estradiol dienanthate

Biological Activity

Estradiol valerate (EV) is a synthetic derivative of estradiol, commonly used in hormone replacement therapy and gender-affirming treatments. Its biological activity encompasses a range of effects on hormone regulation, reproductive health, and various physiological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and clinical implications.

This compound exerts its effects primarily through estrogen receptors (ERs), specifically ERα and ERβ. These receptors are widely distributed in various tissues, including reproductive organs, brain, and bone. The binding of EV to these receptors activates gene transcription involved in the regulation of reproductive functions and secondary sexual characteristics.

Estrogen Receptor Activation

Research indicates that EV significantly upregulates the expression of ERα and ERβ in target tissues. For instance, a study demonstrated that treatment with EV led to a 2.0-fold increase in ERα and a 2.6-fold increase in ERβ expression in uterine tissues compared to untreated controls . This receptor activation is crucial for mediating the estrogenic effects associated with this compound.

Clinical Applications

1. Hormone Replacement Therapy (HRT)

EV is frequently used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances. A clinical study involving 100 patients with perimenopausal syndrome showed that EV improved serum sex hormone levels and significantly enhanced quality of life indicators, including sleep quality and emotional well-being .

2. Gender-Affirming Hormone Therapy

In transgender women undergoing hormone therapy, EV is often administered to induce feminization. A case study reported elevated cortisol levels in a patient receiving EV for gender dysphoria, suggesting potential endocrine interactions that warrant monitoring during treatment .

3. Neurotransmitter Modulation

Neonatal exposure to this compound has been shown to permanently alter neurotransmitter levels in the brain, particularly dopamine . This finding suggests that early exposure to EV may have long-lasting effects on neurochemical pathways related to mood and behavior.

Case Studies

- Case Study on Cortisol Levels : A 31-year-old transgender woman experienced elevated cortisol and ACTH levels after 11 days of EV treatment. This highlights the need for careful monitoring of adrenal function during estrogen therapy .

- Impact on Sleep Quality : In a randomized controlled trial, patients receiving EV reported significant improvements in sleep disturbances compared to those receiving conventional treatments .

Data Table: Effects of this compound on Hormonal Levels

| Parameter | Baseline Levels | Post-Treatment Levels | Statistical Significance |

|---|---|---|---|

| Estradiol (E2) | 11 pg/mL | 99 pg/mL | p < 0.01 |

| Cortisol | 31.6 μg/dL | 38.8 μg/dL | p < 0.05 |

| ACTH | 45 pg/mL | 51.5 pg/mL | p < 0.05 |

| LH | 1.16 mIU/mL | Decreased | p < 0.01 |

| FSH | 0.96 mIU/mL | Decreased | p < 0.01 |

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can lead to side effects such as increased risk of thromboembolic events and mild hormonal imbalances. A study noted that common adverse reactions included breast tenderness and mood changes; however, severe adverse events remain rare .

Properties

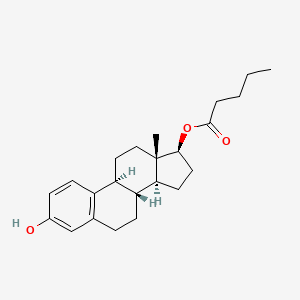

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPBGGWRJCQGY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023004 | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

979-32-8 | |

| Record name | Estradiol valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol valerate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.